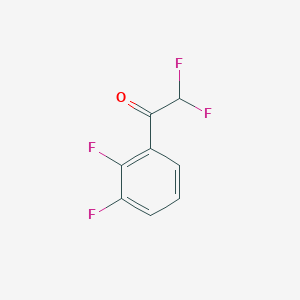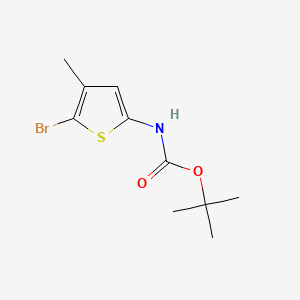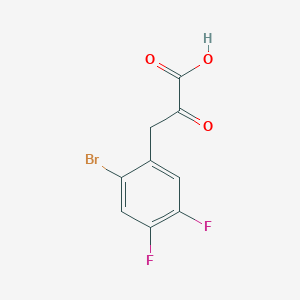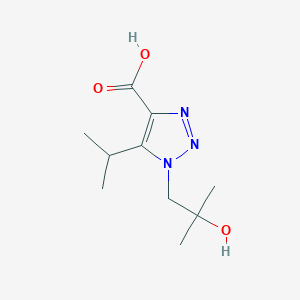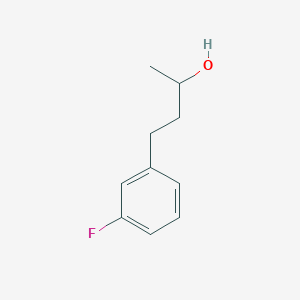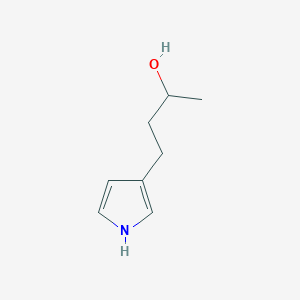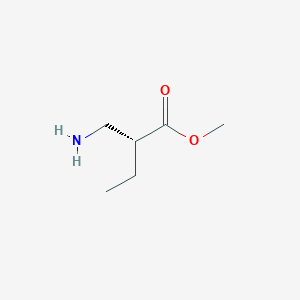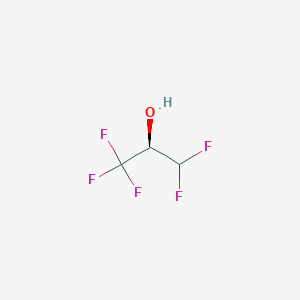
(S)-1,1,1,3,3-Pentafluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1,1,1,3,3-Pentafluoropropan-2-ol is a chiral fluorinated alcohol with the molecular formula C3H3F5O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the asymmetric reduction of 1,1,1,3,3-Pentafluoroacetone using chiral catalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropropanoic acid, while substitution reactions can produce various fluorinated ethers or esters.
Wissenschaftliche Forschungsanwendungen
(S)-1,1,1,3,3-Pentafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those requiring fluorinated motifs for improved bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (S)-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions are often studied using computational and experimental methods to elucidate the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-one: A ketone analog with similar fluorinated properties.
1,1,1,3,3-Pentafluoropropane: A hydrocarbon with a similar carbon-fluorine framework.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with comparable reactivity.
Uniqueness
(S)-1,1,1,3,3-Pentafluoropropan-2-ol stands out due to its chiral nature and the presence of five fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C3H3F5O |
|---|---|
Molekulargewicht |
150.05 g/mol |
IUPAC-Name |
(2S)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m0/s1 |
InChI-Schlüssel |
VXUKYFZHHFQCTQ-SFOWXEAESA-N |
Isomerische SMILES |
[C@H](C(F)F)(C(F)(F)F)O |
Kanonische SMILES |
C(C(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
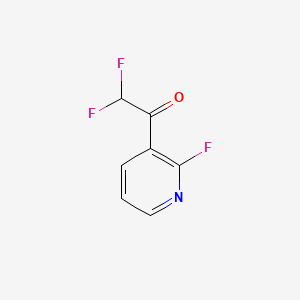
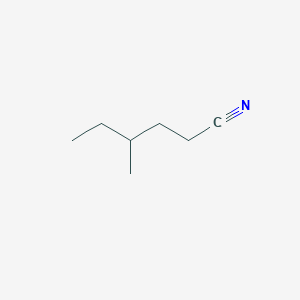
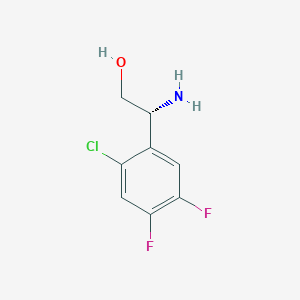
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
